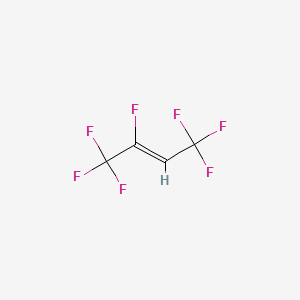

1,1,1,2,4,4,4-Heptafluoro-2-butene

Descripción

Contextual Significance of Fluorinated Olefins in Contemporary Organic Chemistry

Fluorinated olefins, a class of organic compounds containing fluorine atoms and at least one carbon-carbon double bond, have garnered substantial interest in modern organic chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, which is the strongest in organic chemistry. nih.gov

These unique characteristics lead to applications in various fields, including pharmaceuticals, agrochemicals, and materials science. acs.org In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.net Fluorinated compounds are also crucial in the development of advanced materials such as polymers and liquid crystals, where their properties contribute to thermal stability and specific electronic characteristics. rsc.org The use of highly fluorinated substituents can also create unique solubility properties, leading to the development of "fluorous chemistry" for simplifying product purification in organic synthesis. wikipedia.org

Scope and Research Focus on 1,1,1,2,4,4,4-Heptafluoro-2-butene (C4HF7)

This compound, with the chemical formula C4HF7, is a specific hydrofluoroolefin that serves as a key subject of research. nih.gov As a partially fluorinated butene, it combines the reactivity of an alkene with the unique properties imparted by its seven fluorine atoms. Research into C4HF7 often centers on its utility as a building block or intermediate in the synthesis of more complex fluorinated molecules. marketpublishers.com Its market presence and availability from various chemical suppliers indicate its use in both academic and industrial research settings. marketpublishers.com

The compound exists as (Z) and (E) isomers, with the (Z)-isomer being a common subject of study. nih.gov Its distinct physical and chemical properties are central to its applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4HF7 |

| Molecular Weight | 182.04 g/mol nih.gov |

| CAS Number | 760-42-9 echemi.com |

| Boiling Point | 8 °C echemi.com |

| Density | 1.442 g/cm³ echemi.com |

| Refractive Index | 1.272 echemi.com |

| IUPAC Name | (Z)-1,1,1,2,4,4,4-heptafluorobut-2-ene nih.gov |

Note: Data primarily corresponds to the (Z)-isomer.

Historical Development and Emerging Research Directions for Highly Fluorinated Hydrocarbons

The field of organofluorine chemistry has a rich history, beginning even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early work was hampered by the extreme reactivity and hazardous nature of fluorine. bgu.ac.ilresearchgate.net A significant turning point came during World War II, which spurred the development of methods to handle fluorine and synthesize fluorocarbons for nuclear applications. bgu.ac.ilresearchgate.net This era saw the rise of industrial processes for producing key fluorine compounds. bgu.ac.il

Initially, the focus of fluorocarbon chemistry was on creating highly stable, inert materials. ag.state.mn.us However, the discovery of the biological activity of compounds like 5-fluorouracil (B62378) in 1957 shifted the perspective, highlighting the potential of fluorinated compounds in rational drug design. wikipedia.org This led to a surge in the development of fluorocarbon analogs as chemical intermediates. wikipedia.org Methodologies evolved from direct, often uncontrollable, fluorination with elemental fluorine to more subtle techniques like halogen exchange (e.g., the Halex process) and the Schiemann reaction for introducing fluorine into aromatic systems. nih.gov These advancements allowed for the precise synthesis of partially fluorinated molecules, making a vast array of fluorinated intermediates accessible for building complex chemical structures. nih.gov

Hydrofluoroolefins (HFOs), such as this compound, represent a newer generation of fluorinated compounds that are finding expanding utility as synthons in organic synthesis. Unlike their fully saturated counterparts (hydrofluorocarbons or HFCs), the double bond in HFOs provides a reactive site for a wide range of chemical transformations. beilstein-journals.org

Recent research has demonstrated the versatility of related HFOs, such as 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), in various reactions. These include addition reactions across the double bond, such as halogenation with bromine and iodine monochloride, and oxidation to form epoxides. beilstein-journals.org The resulting halogenated butanes can be further transformed through dehydrohalogenation to create other valuable fluorinated olefins. beilstein-journals.org Furthermore, HFOs are being explored in advanced catalytic processes like stereoselective olefin metathesis, showcasing their potential to construct complex molecules with high precision. beilstein-journals.org The reactivity of the C-F bonds within these molecules is also being investigated, opening up new pathways for defluorination and functionalization. beilstein-journals.org This growing body of research underscores the role of HFOs as versatile and powerful tools for introducing fluorinated motifs in modern organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,4,4,4-heptafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7/c5-2(4(9,10)11)1-3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFLMZOLKQBEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997355 | |

| Record name | 1,1,1,2,4,4,4-Heptafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-42-9 | |

| Record name | 1,1,1,2,4,4,4-Heptafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,1,1,2,4,4,4 Heptafluoro 2 Butene

Direct Synthetic Routes to 1,1,1,2,4,4,4-Heptafluoro-2-butene

The direct synthesis of this compound can be achieved through several methods, most notably via gas-phase fluorination of butene derivatives and dehydrohalogenation reactions of more saturated fluoro-chloro precursors.

Gas-Phase Fluorination Processes for Butene Derivatives

Gas-phase fluorination is a common industrial method for producing hydrofluoroolefins (HFOs). This process often involves the reaction of a chlorinated or partially fluorinated butene derivative with hydrogen fluoride (B91410) (HF) over a fluorination catalyst. google.com Suitable catalysts for these transformations include metal oxides, such as chromium(III) oxide (Cr₂O₃), and supported metal halides like cobalt(II) chloride and nickel(II) chloride on supports such as carbon or aluminum oxide. google.com

A notable example is the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz), which involves a multi-step process starting from hexachlorobutadiene. The first step is a vapor-phase catalytic fluorination to produce (E/Z)-2,3-dichlorohexafluoro-2-butene using a Cr-based catalyst. researchgate.netbit.edu.cn While this specific process does not directly yield heptafluoro-2-butene, it illustrates the general principle of gas-phase fluorination in the synthesis of highly fluorinated butenes. The conditions for such reactions are critical and typically involve elevated temperatures.

Dehydrohalogenation Reactions in the Synthesis of Fluorinated Olefins

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a fundamental reaction in the synthesis of alkenes, including fluorinated olefins. youtube.comyoutube.com This elimination reaction is typically promoted by a base. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting double bond. youtube.com

For the synthesis of highly fluorinated olefins, a double dehydrohalogenation of a dihalide precursor is often employed. youtube.comyoutube.com This can start from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). youtube.com For instance, reacting a suitable fluorinated butane (B89635) containing both hydrogen and a halogen (like chlorine or bromine) with a strong base can lead to the formation of the desired butene.

A patented process describes the synthesis of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) by reacting 2,2-dichloro-1,1,1-trifluoroethane (B1218200) with copper in the presence of an amide solvent and a ligand like 2,2'-bipyridine. researchgate.net While this specific example leads to a hexafluoro- derivative, similar dehalogenation or dehydrohalogenation strategies starting from appropriately substituted precursors can be envisioned for the synthesis of this compound.

Precursor Chemistry and Chemical Transformations Involving this compound

Beyond its direct synthesis, this compound is a valuable intermediate for producing other important fluorinated compounds, such as fluoroalkynes, and serves as a model compound for studying the mechanisms of reactions involving fluorinated olefins.

Conversion to Fluoroalkynes: Synthesis of Hexafluoro-2-butyne (B1329351) Derivatives

One of the key applications of fluorinated butenes is their conversion to fluoroalkynes. 1,1,1,4,4,4-Hexafluoro-2-butyne is a particularly important building block in organofluorine chemistry due to its electrophilic nature, which makes it a potent dienophile in Diels-Alder reactions. wikipedia.orgnih.gov

A common route to hexafluoro-2-butyne involves the dehalogenation of a dihalo-substituted hexafluorobutene. For example, CF₃CCl=CClCF₃ can be dehalogenated with zinc in ethanol (B145695) to yield hexafluoro-2-butyne. epo.org Another patented process describes the dehalogenation of CF₃CX=CXCF₃ (where X is a halogen) using a dehalogenation catalyst in the presence of a halogen acceptor compound, such as an alkyne, alkene, or carbon monoxide. epo.orggoogle.com

A multi-step synthesis starting from hexachlorobutadiene first produces (E/Z)-2,3-dichlorohexafluoro-2-butene, which is then dechlorinated using zinc in dimethylformamide (DMF) to yield 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.netbit.edu.cn This butyne can then be selectively hydrogenated to form Z-1,1,1,4,4,4-hexafluoro-2-butene. researchgate.netbit.edu.cn This highlights the reversible relationship between these fluorinated butenes and butynes.

Mechanistic Investigations of Fluorinated Olefin Interconversions

The interconversion of fluorinated olefins is a subject of mechanistic study. These reactions can be facilitated by catalysts and often proceed through various intermediates. For example, processes exist to convert lower olefins into an equilibrium distribution that maximizes certain isomers, such as isobutene, using catalysts like ZSM-5 zeolites at temperatures between 200 and 400°C. google.com While not specific to heptafluorobutene, these principles of olefin interconversion are relevant to understanding the behavior of fluorinated alkenes under catalytic conditions.

Halogenation Reactions of Fluorinated Butenes

The addition of halogens (such as Br₂ and Cl₂) across the double bond of an alkene is a fundamental reaction known as halogenation. masterorganicchemistry.comlibretexts.org This reaction typically proceeds with anti stereochemistry, meaning the two halogen atoms add to opposite faces of the double bond, often through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org

For fluorinated butenes like 1,1,1,4,4,4-hexafluorobut-2-enes, halogenation with bromine or iodine monochloride leads to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org Subsequent dehydrohalogenation of these butanes can then yield a variety of bistrifluoromethyl-containing haloolefins. beilstein-journals.org This two-step sequence of halogenation followed by dehydrohalogenation provides a versatile method for introducing different functional groups and creating new fluorinated building blocks.

For instance, the reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine yields the corresponding 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. This product can then be used in further synthetic transformations. beilstein-journals.org

Below is a table summarizing the reaction products from the halogenation of a related compound, (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene.

| Starting Material | Reagent | Product |

| (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Bromine (Br₂) | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane |

| (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Iodine monochloride (ICl) | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane |

This table is based on the general reactivity patterns of fluorinated butenes as described in the literature. beilstein-journals.org

Oxidative Transformations of Fluorinated Olefins

The oxidation of fluorinated olefins provides a route to valuable oxygen-containing fluorinated compounds, such as epoxides, which are versatile synthetic intermediates. While specific oxidative transformations of this compound are not extensively documented in readily available literature, studies on closely related fluorinated butenes offer significant insights into potential reaction pathways.

A notable example is the oxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene. Research has demonstrated that this compound can be converted to its corresponding oxirane, 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide, through a reaction with potassium persulfate. Another patented method describes the epoxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene using sodium hypochlorite (B82951) in the presence of tetrabutylphosphonium (B1682233) bromide as a phase-transfer catalyst. Hypochlorites are recognized as versatile and environmentally acceptable oxidizing agents. researchgate.net Their reactivity can be enhanced through the use of catalytic systems, making them suitable for various laboratory and industrial-scale oxidation processes. researchgate.net Sodium hypochlorite, in particular, is a widely used terminal oxidant in conjunction with metal and nitroxyl (B88944) radical catalysts. acsgcipr.org

These examples suggest that this compound could likely undergo similar oxidative transformations to yield heptafluorinated epoxides, which would be valuable building blocks in fluorinated material synthesis. The general reaction conditions for such transformations are summarized in the table below.

| Oxidant | Catalyst/Additive | Substrate | Product | Reference |

| Sodium Hypochlorite | Tetrabutylphosphonium Bromide | (E)-1,1,1,4,4,4-hexafluorobut-2-ene | Bistrifluoromethyl containing oxirane | - |

| Potassium Persulfate | - | (E)-1,1,1,4,4,4-hexafluorobut-2-ene | 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | - |

Catalytic Strategies in the Preparation and Transformation of Fluorinated Butenes

Catalysis plays a pivotal role in the synthesis and functionalization of fluorinated olefins, enabling efficient and selective transformations. Transition metal complexes are particularly prominent in this area, facilitating a range of reactions from hydrodefluorination to more complex chemo- and stereoselective processes.

Catalytic Hydrodefluorination of Fluoroalkenes

Catalytic hydrodefluorination (HDF) is a crucial reaction for the selective replacement of fluorine atoms with hydrogen, offering a pathway to a diverse range of partially fluorinated alkenes. Copper hydride complexes have emerged as effective catalysts for this transformation. acs.org The process often utilizes silanes as the hydrogen source and can be tuned to achieve selective multiple HDF of fluoroalkenes. acs.org For instance, the HDF of hexafluoropropene (B89477) dimer using a copper hydride complex with tertiary phosphorus ligands results in a single isomer of heptafluoro-2-methylpentene, where five fluorine atoms are selectively replaced by hydrogen. acs.org

Computational studies have revealed distinct mechanistic pathways for HDF depending on the nature of the copper catalyst, which can allow for stereocontrol. acs.org A copper-catalytic system has been developed for the stereoselective hydrodefluorination of gem-difluoroalkenes to synthesize Z-fluoroalkenes using water as the hydrogen source. nih.govresearchgate.net This method demonstrates good functional group compatibility. nih.govresearchgate.net The choice of ligands on the copper complex, such as bidentate or bulky monodentate phosphines versus small cone angle monodentate phosphines, can influence the reaction mechanism and stereochemical outcome. acs.org

| Catalyst System | Substrate Type | Key Features | Reference |

| Copper Hydride Complexes with Tertiary Phosphorus Ligands | Fluoroalkenes | Selective multiple hydrodefluorination; tunable reactivity | acs.org |

| Copper Catalytic System with Water | gem-Difluoroalkenes | Stereoselective synthesis of Z-fluoroalkenes; good functional group compatibility | nih.govresearchgate.net |

Chemo- and Stereoselective Catalytic Processes for Related Fluorinated Olefins

Achieving chemo- and stereoselectivity is a significant challenge in the synthesis of complex fluorinated molecules. Transition metal catalysis has been instrumental in addressing this challenge. For instance, molybdenum, tungsten, and ruthenium complexes have been shown to catalyze the stereoselective cross-metathesis of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes with various alkyl and aryl olefins. acs.org This highlights the potential for creating more complex fluorinated structures from simpler butene precursors.

Iron-catalyzed hydroboration of alkenes is another example of a highly chemo-, regio-, and stereoselective process that can be applied to functionalize fluorinated olefins. rsc.org This reaction produces alkyl- and vinyl boronic esters, which are versatile intermediates in organic synthesis. rsc.org Furthermore, gold(I) catalysts have been employed for the regio- and stereoselective hydrofluorination of alkynes, where the presence of a directing group on the alkyne substrate can control the formation of the Z-vinyl fluoride. nih.govnih.gov Such strategies could potentially be adapted for the selective functionalization of fluorinated butynes to produce specific isomers of this compound.

The development of organocatalysis, particularly in continuous flow systems, also offers powerful methods for preparing enantioenriched fluorinated compounds. acs.org These approaches provide pathways to chiral fluorinated molecules that are otherwise difficult to synthesize. acs.org

| Catalytic Process | Catalyst Type | Substrate | Key Outcome | Reference |

| Cross-Metathesis | Mo, W, Ru complexes | (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Stereoselective formation of complex olefins | acs.org |

| Hydroboration | Iron(II) pre-catalyst | Alkenes | Chemo-, regio-, and stereoselective synthesis of boronic esters | rsc.org |

| Hydrofluorination | Gold(I) | Functionalized alkynes | Regio- and stereoselective synthesis of Z-vinyl fluorides | nih.govnih.gov |

Application of Transition Metal Complexes in Fluorocarbon Chemistry

Transition metal complexes are fundamental to modern fluorocarbon chemistry, enabling a wide array of transformations that were previously challenging. nih.gov Palladium and copper complexes are among the most widely used due to their high efficiency and, in the case of copper, low cost. nih.gov These catalysts are employed in cross-coupling reactions and the direct introduction of fluorinated moieties into various substrates. nih.gov

The synthesis of fluorinated butenes often relies on transition metal catalysis. For example, a synthetic route to Z-1,1,1,4,4,4-hexafluoro-2-butene involves a three-step process starting from hexachlorobutadiene, which includes a vapor-phase catalytic fluorination with a Cr-based catalyst and a gas-phase hydrogenation using a Pd + Bi/PAF catalyst. acs.org Another process for producing 1,1,1,4,4,4-hexafluoro-2-butene involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with copper in the presence of an amide solvent and 2,2'-bipyridine.

N-Heterocyclic carbene (NHC) ligands have become increasingly important in transition metal catalysis. researchgate.net Fluorinated-NHC transition metal complexes, in particular, have garnered attention for their unique electronic properties and potential applications in catalysis. researchgate.net These complexes can modulate the steric and electronic environment of the metal center, leading to enhanced catalytic activity and selectivity in various organic transformations.

| Transition Metal | Catalytic Application | Example Reaction | Reference |

| Cr-based catalyst | Vapor-phase fluorination | Hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene | acs.org |

| Pd + Bi/PAF | Gas-phase hydrogenation | 1,1,1,4,4,4-hexafluoro-2-butyne to Z-1,1,1,4,4,4-hexafluoro-2-butene | acs.org |

| Copper | Dechlorinative coupling | 2,2-dichloro-1,1,1-trifluoroethane to 1,1,1,4,4,4-hexafluoro-2-butene | - |

| Mo, W, Ru complexes | Olefin metathesis | Cross-metathesis of fluorinated butenes | acs.org |

| Gold(I) | Hydrofluorination | Alkynes to Z-vinyl fluorides | nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization of 1,1,1,2,4,4,4 Heptafluoro 2 Butene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Analysis

NMR spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds. The 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides high sensitivity and a wide range of chemical shifts, making it an ideal probe for molecular structure. The analysis of 1H, 13C, and 19F NMR spectra, often in conjunction with multidimensional techniques, allows for detailed structural assignments and the differentiation of complex isomeric mixtures. nist.gov

The chemical shifts observed in the NMR spectra of fluorinated butenes are highly sensitive to the electronic environment of each nucleus. The strong electronegativity of fluorine significantly influences the shielding of nearby protons and carbons, generally causing them to appear at lower fields (downfield) compared to their non-fluorinated counterparts. libretexts.org In 1,1,1,2,4,4,4-heptafluoro-2-butene, which exists as (E) and (Z) stereoisomers, the single vinylic proton and the various fluorine and carbon nuclei exhibit distinct chemical shifts and coupling patterns that are crucial for their identification. nih.govlookchem.com

The analysis of coupling constants (J-values) is particularly informative. Large geminal (2JFF) and vicinal (3JHF, 3JFF) coupling constants are characteristic of fluorinated systems. Furthermore, long-range couplings, such as the five-bond coupling between fluorine atoms across the double bond (5JFF), can be instrumental in assigning stereochemistry. For instance, in analogues like 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), the 5JFFcis coupling constant is significantly different for the (Z) and (E) isomers (approximately 0 Hz for Z and 11 Hz for E), providing a definitive method for isomeric assignment. beilstein-journals.org

While specific spectral data for this compound is not widely published, analysis of the closely related 1,1,1,4,4,4-hexafluorobut-2-ene isomers provides valuable insight into the expected spectral features.

Table 1: Representative NMR Data for Fluorinated Butene Analogues ((E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene)

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | 1H | 6.4 | qq, 3JHF = 6.5, 3JHH = 15.8 |

| 19F | -65.2 | d, 3JFH = 6.5 | |

| 13C | 122.3 | q, 2JCF = 35.0 | |

| 134.5 | q, 1JCF = 270.0 | ||

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | 1H | 6.4 | qq, 3JHF = 8.5, 3JHH = 11.5 |

| 19F | -68.5 | d, 3JFH = 8.5 | |

| 13C | 121.5 | q, 2JCF = 36.0 | |

| 135.0 | q, 1JCF = 271.0 |

Data derived from studies on 1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org Chemical shifts for carbons are influenced by the number of attached fluorine atoms. libretexts.orgdocbrown.info

Due to the extensive spin-spin coupling networks in polyfluorinated molecules (1H-19F, 13C-19F, and 19F-19F), one-dimensional NMR spectra can become exceedingly complex and difficult to interpret directly. Multidimensional NMR techniques are essential for resolving overlapping signals and establishing connectivity between different nuclei. careerendeavour.com

For fluorinated butenes, these techniques are critical for:

Unambiguous assignment of the vinylic proton and its correlation to specific carbons.

Differentiating between the two trifluoromethyl (CF₃) groups, which may have subtly different chemical shifts.

Confirming the assignment of the vinylic carbons, which are split into complex multiplets by coupling to multiple fluorine atoms. careerendeavour.com

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrational frequencies of chemical bonds. These methods are complementary and highly effective for identifying functional groups and elucidating molecular structure.

Every molecule possesses a set of fundamental vibrational motions known as normal modes. docbrown.infoinria.fr For a non-linear molecule with N atoms, there are 3N-6 such modes. In a molecule like this compound (C₄HF₇), with 12 atoms, there are 3(12) - 6 = 30 normal modes of vibration. These modes include stretching, bending, rocking, wagging, and twisting motions of the various bonds (C-H, C-F, C-C, C=C).

The analysis of these normal modes, often aided by computational methods like Density Functional Theory (DFT), allows for the prediction and assignment of observed peaks in IR and Raman spectra. nih.govnih.gov The substitution of hydrogen with heavier fluorine atoms leads to significant shifts in vibrational frequencies. For example, C-F stretching vibrations typically appear in the 1400-1000 cm⁻¹ region of the IR spectrum. The strong C-F bonds and the mass of the fluorine atom influence the frequencies of the entire carbon skeleton, making theoretical calculations essential for a precise assignment of each vibrational mode. nih.gov

The IR spectrum of a fluorinated alkene is dominated by intense absorptions corresponding to C-F bond stretching. While a specific, publicly available IR spectrum for this compound is not readily found, data for analogues such as hexafluorobutene and octafluorobutene exist in spectral databases. nist.govnih.govnist.gov

Based on the structure, the IR spectrum of this compound is expected to show characteristic absorption bands:

C=C Stretching: The carbon-carbon double bond stretch for a highly fluorinated alkene would typically appear in the region of 1650-1750 cm⁻¹. The exact position is influenced by the fluorine substituents.

C-H Stretching and Bending: The vinylic C-H bond would give rise to a stretching vibration above 3000 cm⁻¹ and bending vibrations (out-of-plane and in-plane) at lower wavenumbers. nih.gov

C-F Stretching: A series of very strong, complex bands would be present in the 1400-1000 cm⁻¹ region, corresponding to the various C-F bonds in the two CF₃ groups and the vinylic C-F bond.

Fingerprint Region: The region below 1000 cm⁻¹ would contain a complex pattern of peaks arising from C-C stretching and various bending and deformation modes of the entire molecule, which is unique to its specific structure and stereochemistry. nih.gov

Mass Spectrometry for Molecular Identification and Analysis of Transformation Products

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments.

For this compound (Molecular Weight: 182.04 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 182. nih.govechemi.com The fragmentation of this molecular ion provides valuable structural information. Due to the high stability of the trifluoromethyl radical (•CF₃), a prominent fragmentation pathway for many fluorinated compounds is the loss of a CF₃ group.

Expected fragmentation patterns for this compound would include:

Loss of a CF₃ group: The cleavage of a C-C bond to lose a trifluoromethyl radical would result in a fragment ion at m/z 113 ([C₃HF₄]⁺). This is often a major peak in the spectrum of molecules containing CF₃ groups.

Cleavage at the double bond: While less common, fragmentation at the C=C bond can occur.

Loss of a fluorine atom: A peak corresponding to [M-F]⁺ at m/z 163 might also be observed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for assessing the purity of this compound and for its identification in reaction mixtures. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is volatilized and separated into its individual components as it passes through a capillary column. The retention time, or the time it takes for a compound to travel through the column, is a characteristic feature that can be used for preliminary identification. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique chemical "fingerprint," allowing for confident identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

For the analysis of this compound, GC-MS is critical during its synthesis to confirm the presence of the desired product and to identify and quantify any impurities. For instance, in a synthesis route starting from hexachlorobutadiene and hydrogen fluoride (B91410), GC analysis is employed to determine the product distribution, which may include the target compound alongside others like dichlorohexafluoro-2-butene and 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene. nih.gov The purity of the final product is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram.

While a publicly available, verified mass spectrum for this compound is not readily found, the fragmentation patterns of structurally similar fluorinated alkenes, such as hexafluoropropene (B89477) (C₃F₆), provide insight into its expected mass spectrum. nist.govnih.gov Upon electron ionization, fluorinated alkenes typically undergo fragmentation through the cleavage of C-C and C-F bonds. Common fragments for perfluoroalkenes include the loss of a fluorine atom or a CF₃ group. For this compound (C₄HF₇), with a molecular weight of 182.04 g/mol , characteristic fragments would be anticipated. nih.gov The molecular ion peak ([C₄HF₇]⁺) would be observed, and major fragment ions would likely include [M-F]⁺ and [M-CF₃]⁺. The presence of these characteristic fragments at specific m/z values allows for the unambiguous identification of the compound.

Table 1: Illustrative GC-MS Parameters for Analysis of Fluorinated Alkenes This table presents a generalized set of parameters, as specific conditions for this compound are not widely published. Actual parameters may vary based on the specific instrument and analytical goals.

| Parameter | Value/Type |

| GC Column | Semi-polar (e.g., 6% cyanopropylphenyl-94% dimethyl polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 250°C) |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Ionization Energy | 70 eV (for EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Pyrolysis-Gas Chromatography/Mass Spectrometry in Polymer Degradation Analysis

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of polymeric materials. This method involves heating a material to a high temperature in an inert atmosphere, which causes the polymer chains to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. Py-GC/MS is particularly valuable for characterizing fluoroelastomers, as it can provide detailed information about their composition and thermal stability. nih.gov

Fluoroelastomers (FKM or FPM), such as those made from copolymers of vinylidene fluoride (VDF) and hexafluoropropylene (HFP), are known for their excellent resistance to heat and chemicals. nist.govdocbrown.infonih.gov However, at elevated temperatures, these polymers will degrade. The specific degradation products formed are dependent on the polymer's composition and the pyrolysis temperature. nih.gov Py-GC/MS analysis of VDF/HFP copolymers has shown that a complex mixture of fluorinated hydrocarbons is generated upon thermal decomposition. nih.gov While not always explicitly identified as a major product, the structure of this compound makes it a plausible degradation product from the thermal scission of a polymer chain containing both VDF and HFP monomer units.

The pyrograms (the chromatograms from a Py-GC/MS analysis) of different fluoroelastomer formulations show distinct patterns of degradation products, which can be used to identify the specific type of fluoroelastomer. For example, the pyrolysis of a VDF/HFP dipolymer will yield a different set of fragments compared to a terpolymer containing VDF, HFP, and tetrafluoroethylene (B6358150) (TFE). nih.gov These differences in the pyrolytic degradation products allow for the unambiguous identification of the fluoroelastomer formulations. nih.gov

The study of fluoropolymer decomposition is also important for understanding the potential release of per- and polyfluoroalkyl substances (PFAS) into the environment. The thermal degradation of these materials can generate a range of smaller fluorinated compounds.

Table 2: Representative Thermal Degradation Products of Selected Fluoroelastomers Identified by Py-GC/MS This table is a summary of findings from various studies and may not be exhaustive. The formation of specific products is highly dependent on the pyrolysis conditions.

| Fluoroelastomer Type | Monomers | Potential Degradation Products |

| VDF/HFP Dipolymer | Vinylidene fluoride, Hexafluoropropylene | Hydrogen fluoride, various fluoroalkenes |

| VDF/HFP/TFE Terpolymer | Vinylidene fluoride, Hexafluoropropylene, Tetrafluoroethylene | Hydrogen fluoride, Carbonyl fluoride, Trifluoroacetyl fluoride, various fluoroalkenes |

| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene | Tetrafluoroethylene, Hexafluoropropylene, Octafluorocyclobutane, Carbonyl fluoride |

Computational and Theoretical Chemistry of 1,1,1,2,4,4,4 Heptafluoro 2 Butene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. It has been widely applied to study fluorinated compounds like 1,1,1,2,4,4,4-heptafluoro-2-butene.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving fluorinated butenes. By modeling the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of reaction pathways. For instance, studies on the pyrolysis of similar fluoroalkenes, like 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), have utilized DFT to explore various decomposition pathways, including homolytic cleavage and intramolecular elimination reactions. nih.gov These calculations help in understanding the thermal stability and the formation of different products.

The energetics of these reactions, including the calculation of reaction enthalpies and activation barriers, are crucial for predicting the feasibility and kinetics of a given transformation. DFT methods, such as M06-2X with a 6-311++G(d,p) basis set, have been shown to provide reliable results for the thermochemistry of fluorinated hydrocarbons. nih.gov

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction Pathway

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -25.5 |

| Activation Energy (Ea) | 15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 20.8 |

Note: This table is illustrative and based on typical data from DFT studies on related fluorinated alkenes.

DFT is a valuable tool for analyzing the electronic structure and chemical bonding in highly fluorinated molecules like this compound. uoa.grresearchgate.net The presence of numerous fluorine atoms significantly influences the electron distribution and the nature of the chemical bonds within the molecule. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into charge distribution, hybridization, and donor-acceptor interactions. researchgate.net

In fluorinated olefins, the strong electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds and can affect the reactivity of the C=C double bond. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions helps in understanding the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

DFT calculations can effectively predict the regioselectivity and stereoselectivity of reactions involving fluorinated olefins. rsc.orgresearchgate.net By comparing the activation energies of different possible reaction pathways leading to various regioisomers or stereoisomers, the most likely product can be identified. masterorganicchemistry.comnih.gov

For addition reactions to the C=C double bond of this compound, DFT can model the approach of a reagent and determine the transition state energies for addition at different positions and from different faces of the double bond. This allows for the prediction of whether a reaction will favor a particular isomer, which is crucial for synthetic applications. researchgate.netnih.gov The steric and electronic effects of the trifluoromethyl groups and the fluorine atom attached to the double bond play a significant role in directing the outcome of these reactions.

High-Level Ab Initio Methods in Quantum Chemical Calculations

For even greater accuracy in energetic predictions, high-level ab initio methods are employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation.

Complete Basis Set (CBS) methods are a class of high-level ab initio techniques designed to extrapolate the results of calculations to the limit of an infinitely large basis set. uni-muenchen.depsicode.orgjamberoo.org This approach significantly reduces the error associated with the finite basis sets used in practical calculations, leading to highly accurate energy determinations. csic.es

CBS methods typically involve a series of calculations with progressively larger basis sets (e.g., the correlation-consistent basis sets of Dunning, such as cc-pVDZ, cc-pVTZ, etc.), followed by an extrapolation to the complete basis set limit. uni-muenchen.dejamberoo.org These methods are particularly valuable for obtaining precise thermochemical data, such as heats of formation and reaction energies, for molecules like this compound.

Table 2: Example of CBS Extrapolation for a Model Fluorinated Alkene

| Basis Set | Calculated Energy (Hartree) |

| cc-pVDZ | -686.4321 |

| cc-pVTZ | -686.5147 |

| cc-pVQZ | -686.5432 |

| CBS Extrapolated Energy | -686.5615 |

Note: This table is a simplified illustration of the CBS extrapolation concept.

High-level computational methods provide a powerful means to analyze the energetics of chemical transformations involving this compound. By accurately calculating the energies of reactants, products, and transition states, a detailed thermodynamic and kinetic profile of a reaction can be constructed.

This energetic analysis is crucial for understanding reaction feasibility, predicting product distributions, and designing new synthetic routes. For example, computational studies can determine whether a particular isomerization or decomposition pathway is energetically favorable under specific conditions. These theoretical insights complement experimental studies and can guide the development of new applications for this highly fluorinated compound.

Molecular Dynamics and Simulation Studies of Heptafluorobutene and Its Interactions

Investigation of Intermolecular Interactions and Weak Chemical Bonds (e.g., Halogen Bonding)

The highly electronegative fluorine atoms in this compound are expected to play a significant role in its intermolecular interactions. These interactions govern the physical properties of the substance, such as its boiling point and solubility.

One type of weak chemical bond of particular interest in fluorinated compounds is the halogen bond. While typically associated with heavier halogens like chlorine, bromine, and iodine, fluorine can also participate in such interactions, although they are generally weaker. A halogen bond involves the electrostatic attraction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the case of C-F bonds, the σ-hole is less pronounced, making fluorine a weaker halogen bond donor.

Computational studies on other fluorinated molecules have shown the existence of C-F···X interactions, where X can be an electron-rich atom like oxygen or nitrogen. For this compound, it is plausible that weak halogen bonds could form between the fluorine atoms and other molecules, or even between molecules of heptafluorobutene itself. The presence of the double bond and the trifluoromethyl groups would create a complex electrostatic potential surface, influencing the nature and directionality of these interactions.

Hypothetical Intermolecular Interaction Data for this compound Dimers

| Interaction Type | Estimated Energy Range (kJ/mol) | Key Contributing Factors |

| Dipole-Dipole | 2 - 5 | Asymmetric distribution of fluorine atoms |

| London Dispersion | 5 - 10 | Large number of electrons |

| Halogen Bonding (C-F···F-C) | < 2 | Weak σ-hole on fluorine |

This table is illustrative and not based on published experimental or computational data for this specific compound.

Conformational Analysis of Fluorinated Olefins

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C single bonds and the C-CF3 bonds would lead to different conformers with varying energies.

The presence of bulky trifluoromethyl (CF3) groups and fluorine atoms attached to the double bond will create significant steric hindrance, influencing the preferred conformations. The molecule exists as E and Z isomers (geometric isomers), and for each of these, multiple rotational conformers are possible. The PubChem database identifies the Z-isomer for the given CAS number 760-42-9. nih.gov

A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating the dihedral angles and calculating the energy of each resulting conformation using quantum mechanical methods. This would identify the global minimum energy conformer and the energy barriers between different conformers.

Key factors influencing the conformational preferences of this compound would include:

Steric Repulsion: The large CF3 groups will tend to orient themselves to minimize steric clash.

Electrostatic Interactions: Repulsive interactions between the electronegative fluorine atoms will also play a crucial role.

Hyperconjugation: Interactions between filled and empty orbitals could provide additional stabilization to certain conformers.

Without specific research, it is not possible to provide a data table of the relative energies of the different conformers of this compound. However, it is expected that the most stable conformer would be one that minimizes the steric and electrostatic repulsions between the bulky and electronegative substituents.

Environmental Atmospheric Chemistry and Degradation Pathways of Fluorinated Butenes

Atmospheric Lifetimes and Tropospheric Degradation Mechanisms of Fluorinated Olefins

The presence of a carbon-carbon double bond in fluorinated olefins makes them susceptible to attack by atmospheric oxidants, leading to significantly shorter atmospheric lifetimes compared to their saturated counterparts. acs.org The primary removal process for these compounds in the troposphere is their reaction with hydroxyl (OH) radicals and, to a lesser extent, with chlorine (Cl) atoms and ozone (O₃).

While specific experimental data for 1,1,1,2,4,4,4-heptafluoro-2-butene is limited in publicly available literature, the atmospheric behavior of structurally similar hydrofluoroolefins (HFOs) provides valuable insights into its likely reactivity and degradation pathways. For instance, (Z)-1,1,1,4,4,4-hexafluoro-2-butene, a related compound, has a relatively short atmospheric lifetime of 22 days, highlighting the reactivity of the C=C double bond. acs.org

The reaction with the hydroxyl radical is the dominant atmospheric loss process for most HFOs. This reaction typically proceeds via the addition of the OH radical to the carbon-carbon double bond, initiating a series of oxidation reactions.

Table 1: Representative Rate Coefficients for the Reaction of OH Radicals with Various Organic Compounds This table provides context for the range of reactivity of different organic compounds with OH radicals. Data for the target compound is not available.

| Compound | k (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

|---|---|---|

| Ethyl fluoroacetate | 1.15 x 10⁻¹² | nih.gov |

| Ethyl 4,4,4-trifluorobutyrate | 1.61 x 10⁻¹² | nih.gov |

| Butyl fluoroacetate | 2.24 x 10⁻¹² | nih.gov |

| 1,4-Butanediol | 3.67 x 10⁻¹¹ | nih.gov |

Reactions with chlorine atoms can be a significant atmospheric sink for unsaturated compounds, particularly in marine or coastal areas where Cl atom concentrations can be elevated. nih.govconfex.com The reaction of Cl atoms with alkenes primarily involves addition to the double bond. confex.comrsc.org

A study on 1,1,2,3,3,4,4-heptafluorobut-1-ene (B1333283), an isomer of the target compound, determined the rate constant for its reaction with Cl atoms. nih.gov This provides a reasonable estimate for the reactivity of other heptafluorobutene isomers. The lifetime for this compound with respect to reaction with Cl atoms was estimated to be around 15 days in the average troposphere and as short as 1.5 to 4.5 days in the marine boundary layer. nih.gov

Table 2: Kinetic Rate Coefficients for the Reaction of Chlorine Atoms with Various Alkenes This table includes data for a heptafluorobutene isomer and other alkenes to provide context.

| Compound | k (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

|---|---|---|

| 1,1,2,3,3,4,4-Heptafluorobut-1-ene | (Not explicitly stated, but lifetime is given) | nih.gov |

| Propene | 2.64 x 10⁻¹⁰ | confex.com |

| 1-Butene | 3.38 x 10⁻¹⁰ | confex.com |

| cis-2-Butene | 3.76 x 10⁻¹⁰ | confex.com |

| trans-2-Butene | 3.31 x 10⁻¹⁰ | confex.com |

The rate coefficients of atmospheric reactions are temperature-dependent. For many reactions of OH radicals with organic compounds, the rate constants show a negative temperature dependence, meaning the reaction slows down as temperature increases. rsc.org This is important for accurately modeling atmospheric lifetimes under different conditions. While specific temperature dependence data for this compound is not available, studies on other organic compounds provide the general form of the Arrhenius expression used to describe this relationship. rsc.org

Photolytic and Oxidative Decomposition Processes in the Atmosphere

Once the initial reaction with an oxidant occurs, the resulting radical undergoes a series of reactions, leading to the formation of various degradation products.

The direct absorption of solar radiation (photolysis) can be a degradation pathway for some atmospheric compounds. For fluorinated alkenes, the C=C double bond can influence their absorption spectra. nist.gov While direct photolysis of many HFOs is not the primary degradation pathway, the photolysis of their degradation products can be significant. fluorocarbons.orgmontclair.eduresearchgate.netnih.gov For example, trifluoroacetaldehyde (B10831) (CF₃CHO), a potential degradation product, is primarily removed from the atmosphere by photolysis. fluorocarbons.org The environmental implications of these photo-initiated reactions are linked to the final degradation products formed.

The oxidation of fluorinated butenes in the atmosphere leads to the formation of a variety of smaller, oxygenated compounds. The initial addition of an OH radical or a Cl atom to the double bond forms a haloalkyl radical. nih.gov This radical rapidly adds O₂ to form a peroxy radical. Subsequent reactions of the peroxy radical lead to the formation of alkoxy radicals, which can then decompose. nih.gov

For fluorinated butenes, these degradation pathways can lead to the formation of carbonyl compounds. For example, the Cl-atom-initiated oxidation of 1,1,2,3,3,4,4-heptafluorobut-1-ene was found to produce carbonyl difluoride (COF₂) and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410). nih.gov

A significant concern with the atmospheric degradation of some HFOs is the formation of persistent substances like trifluoroacetic acid (TFA). norden.orgunep.org The formation of TFA is dependent on the structure of the HFO. Another potential degradation product of some HFOs is trifluoromethane (B1200692) (HFC-23), a potent greenhouse gas, although it is typically formed in very small yields from reactions with ozone. fluorocarbons.org

Table 3: Common Atmospheric Degradation Products of Fluorinated Olefins

| Product | Precursor Class | Significance | Reference |

|---|---|---|---|

| Carbonyl difluoride (COF₂) | Heptafluorobutenes | Stable degradation product | nih.gov |

| Trifluoroacetic acid (TFA) | Some HFOs | Persistent in the environment | norden.orgunep.org |

| Trifluoromethane (HFC-23) | Some HFOs (via ozonolysis) | Potent greenhouse gas (minor product) | fluorocarbons.org |

| Trifluoroacetaldehyde (CF₃CHO) | Some HFOs | Intermediate product, removed by photolysis | fluorocarbons.org |

Advanced Materials Applications and Polymerization Studies Involving 1,1,1,2,4,4,4 Heptafluoro 2 Butene

Role as a Monomer or Precursor in the Synthesis of Specialty Fluoropolymers

1,1,1,2,4,4,4-Heptafluoro-2-butene serves as a potentially valuable, though not widely documented, monomer or precursor for creating specialty fluoropolymers. The strong carbon-fluorine bonds and the presence of a double bond allow it to be incorporated into polymer chains, imparting unique properties. azom.comacs.org The synthesis of such polymers leverages established and advanced polymerization techniques suitable for fluorinated monomers.

Polymerization Strategies for Fluorinated Olefins and Butenes

The polymerization of fluorinated olefins, including butene derivatives, typically employs methods that can handle gaseous monomers and control the highly reactive nature of fluorinated radicals.

Free-Radical Polymerization: This is a conventional and industrially significant method for synthesizing fluoropolymers. alfa-chemistry.com The process can be carried out using:

Aqueous Suspension or Emulsion Polymerization: These water-based systems are common for polymerizing gaseous fluoroalkenes. alfa-chemistry.comgoogle.com The reaction typically requires a fluorinated surfactant or emulsifier, like ammonium (B1175870) perfluorooctanoate, and is often conducted at low temperatures (0-100°C) to manage the reaction and prevent thermal decomposition of the monomers. alfa-chemistry.com A free-radical initiator, such as potassium persulfate, is used to start the polymerization. google.com

Fluorinated Solvents: While less common due to high costs and handling issues, fluorinated solvents can be an alternative medium for the copolymerization of fluorinated monomers. google.com

Reversible Deactivation Radical Polymerization (RDRP): For more controlled and well-defined polymer architectures, RDRP techniques are employed. fluorine1.ruresearchgate.net These methods allow for the synthesis of polymers with specific molecular weights and functionalities. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile RDRP method applicable to a wide array of functional monomers, including fluorinated styrenes and alkenes. acs.orgfluorine1.ru It offers a promising route to creating well-defined fluorinated copolymers and block copolymers. fluorine1.ru

Atom Transfer Radical Polymerization (ATRP): This is another key RDRP technique used for the controlled synthesis of fluorinated polymers. fluorine1.ru

Nitrile Mediated Polymerization (NMP): This method is effective for polymerizing fluorine-containing styrenes and acrylates, although it often requires high temperatures (110-150°C). fluorine1.ru

The choice of initiator is crucial. Fluorinated initiators, such as those that release a trifluoromethyl radical, have demonstrated high efficiency in initiating the polymerization of fluoroolefins. academie-sciences.fracademie-sciences.fr

Design and Synthesis of Novel Fluorinated Monomers for Polymerization

The development of new functional materials often begins with the design and synthesis of novel monomers. While specific examples detailing the modification of this compound are scarce in the provided literature, general principles for creating fluoropolymer precursors are well-established. man.ac.uk Research efforts focus on creating new functional monomers that serve as building blocks for recyclable fluorinated polymers. man.ac.uk

The synthesis of fluorinated monomers can involve various fluorination reactions, such as halogen exchange or using specific fluorinating reagents. alfa-chemistry.com For instance, the synthesis of hexafluoro-2-butene has been achieved through vapor-phase fluorination of chlorinated precursors using hydrogen fluoride (B91410) (HF) over a catalyst bed. google.com Similar strategies could theoretically be adapted to produce or modify heptafluoro-2-butene or its derivatives to introduce specific functional groups for targeted polymer properties.

Application in Specialized Chemical Fluid Systems and Deposition Technologies

Fluorinated compounds are known for their thermal stability and chemical inertness, making them suitable for use in specialized fluid systems and as precursors in deposition technologies for creating thin films with unique surface properties.

Utilization as a Hydrogen-Containing Polymer Deposition Fluid

While direct evidence of this compound being used as a "hydrogen-containing polymer deposition fluid" is not explicitly detailed in the searched literature, its potential for such applications can be inferred from the principles of plasma polymerization.

Plasma Polymerization: This technique uses a low-pressure electric glow discharge to polymerize organic compounds and deposit them as thin films. dtic.mil A key feature of this method is that nearly any organic molecule, including saturated and unsaturated hydrocarbons and fluorocarbons, can be used as a "monomer" or precursor. dtic.mildesy.de

In plasma polymerization, the initial monomer is fragmented into ions, excited molecules, and free radicals by energetic electrons. dtic.mil These reactive species then recombine to form a highly cross-linked, three-dimensional polymer network on a substrate. desy.de The presence of hydrogen in the this compound molecule (C4HF7) is significant. During plasma polymerization, hydrocarbons are known to lose hydrogen, and the extent of this loss affects the final polymer's structure. dtic.mil Similarly, a fluorinated hydrocarbon like heptafluoro-2-butene would likely undergo fragmentation and rearrangement, with the resulting film incorporating both fluorine and some hydrogen, influencing its final properties.

The process is often described as "atomic polymerization" because the characteristics of the resulting polymer are heavily dependent on the elemental composition (e.g., C, H, F) and the energy input (W/FM, where W is power, F is flow rate, and M is molecular weight), rather than the specific structure of the starting monomer. desy.de Therefore, this compound could be used as a source gas in plasma-enhanced chemical vapor deposition (PECVD) to create thin fluoropolymer films whose properties are tailored by controlling the plasma conditions.

Development of Functional Materials from Fluorinated Butene Derivatives

The incorporation of fluorinated butene derivatives into polymers is a strategy to develop functional materials with desirable characteristics such as thermal stability, chemical resistance, and specific surface properties like hydrophobicity. mdpi.comrsc.org

Investigation of Structure-Property Relationships in Novel Fluorinated Polymeric Materials

The properties of a fluoropolymer are intrinsically linked to its molecular structure, including the type of monomers used, the degree of fluorination, and the polymer architecture.

Key Structural Factors and Their Influence on Properties:

Carbon-Fluorine Bond: The C-F bond is exceptionally strong (bond energy of ~485 kJ/mol) and stable, which imparts high thermal, chemical, and oxidative resistance to fluoropolymers. acs.orgmdpi.com The fluorine atoms create a protective sheath around the carbon backbone. azom.com

Hydrogen Content: The presence of hydrogen atoms, as in this compound, can influence properties such as polarity, solubility, and susceptibility to certain chemical reactions compared to a fully fluorinated (perfluorinated) analogue.

Polymer Architecture: The arrangement of monomers (e.g., random, alternating, block copolymers) significantly affects the material's macroscopic properties. fluorine1.ru RDRP techniques provide the control needed to create specific architectures, leading to materials tailored for applications like high-performance elastomers, coatings, and membranes. acs.org

Crystallinity: The alignment of polymer chains into ordered crystalline regions versus disordered amorphous regions affects mechanical properties like stiffness, toughness, and thermal behavior. For example, studies on isotactic poly(1-butene) show that its mechanical properties are tied to its complex polymorphic crystal structures. nih.gov Introducing bulky fluorinated side groups via copolymerization can disrupt this crystallinity, altering the material's flexibility and melting point.

The table below summarizes the general relationship between structural elements in fluoropolymers and the resulting material properties.

| Structural Feature | Influence on Polymer Properties | Supporting Rationale |

| High Fluorine Content | Increased thermal and chemical stability, low surface energy (hydrophobicity/oleophobicity), low refractive index. acs.orgmdpi.com | The strength and low polarizability of the C-F bond. acs.org |

| Presence of Hydrogen | Can increase polarity and susceptibility to dehydrofluorination, potentially affecting long-term thermal stability but allowing for cross-linking sites. | The C-H bond is more reactive than the C-F bond. |

| Functional Groups | Enables post-polymerization modification, improves adhesion, or imparts specific functionalities (e.g., conductivity, reactivity). rsc.org | Groups like esters or sulfonyl fluorides can be introduced via functionalized comonomers. google.com |

| Cross-linking | Increased stiffness, solvent resistance, and thermal stability. | Covalent bonds formed between polymer chains restrict their movement. |

| Chain Architecture (e.g., Block Copolymer) | Can lead to microphase separation, forming distinct domains with different properties (e.g., hard and soft segments), useful for thermoplastic elastomers or self-assembled structures. rsc.org | Incompatibility between different polymer blocks drives them to separate on a nanoscale. |

By strategically copolymerizing a monomer like this compound with other monomers, it is possible to fine-tune these structural characteristics to develop advanced materials for a wide range of high-tech applications. acs.org

Q & A

Q. What are the primary synthetic routes for 1,1,1,2,4,4,4-heptafluoro-2-butene, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via dehydrofluorination of halogenated precursors. For example, derivatives like 1,1,1,2,4,4-hexafluorobutane (CHF2CH2CHFCF3) can undergo vapor-phase dehydrofluorination using solid KOH at room temperature . Optimization involves:

- Catalyst selection: Solid KOH or fluorided alumina improves reaction efficiency and reduces side products.

- Temperature control: Elevated temperatures (>200°C) may accelerate degradation, while lower temperatures favor selectivity .

- Analytical validation: Use GC-MS or NMR to monitor reaction progress and quantify impurities .

Q. How can researchers address gaps in physicochemical property data (e.g., boiling point, solubility) for this compound?

Methodological Answer: Existing data gaps (e.g., boiling point, solubility in water) require experimental determination:

- Thermodynamic properties: Apply the transient hot-wire method to measure thermal conductivity, as demonstrated for structurally similar cis-1,1,1,4,4,4-hexafluoro-2-butene .

- Solubility: Use shake-flask techniques with headspace GC to quantify partitioning coefficients in water/organic solvent systems .

- Vapor pressure: Employ static or dynamic vapor pressure measurement systems calibrated with reference standards .

Q. What analytical techniques are recommended for distinguishing isomers and verifying stereochemical purity?

Methodological Answer:

- Chromatography: Gas chromatography with fluorine-specific detectors (e.g., ECD) resolves positional isomers .

- Spectroscopy: NMR distinguishes stereoisomers via coupling constants and chemical shifts. For example, the (Z)-isomer of hexafluoro-2-butene shows distinct signals compared to the (E)-isomer .

- Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula and detects trace impurities (e.g., chlorinated by-products) .

Advanced Research Questions

Q. How do impurities like chlorinated by-products or unreacted precursors impact the compound’s stability and toxicity profile?

Methodological Answer:

- Impurity profiling: Use GC-MS or LC-MS/MS to identify and quantify by-products (e.g., 1,1,1,4,4,4-hexafluoro-2-butene) formed during synthesis .

- Stability studies: Accelerated aging tests under varying temperatures and humidity levels reveal degradation pathways. For example, fluorinated alkenes may undergo hydrolysis or photodegradation .

- Toxicity screening: Conduct in vitro assays (e.g., mitochondrial toxicity or oxidative stress markers) to assess the biological impact of impurities .

Q. What computational methods are suitable for predicting reaction mechanisms or thermodynamic properties of this compound?

Methodological Answer:

- Reaction modeling: Density Functional Theory (DFT) calculates activation energies for dehydrofluorination steps, identifying intermediates and transition states .

- Thermodynamic simulations: Use software like Gaussian or COSMO-RS to predict vapor-liquid equilibria and solubility parameters .

- Molecular dynamics (MD): Simulate intermolecular interactions to understand phase behavior and solvent compatibility .

Q. How does the stereochemistry of this compound influence its reactivity in polymerization or fluorination reactions?

Methodological Answer:

- Reactivity studies: Compare (Z)- and (E)-isomers in model reactions (e.g., Diels-Alder or radical addition). For example, the (Z)-isomer of hexafluoro-2-butene exhibits higher reactivity in cycloaddition due to steric effects .

- Polymerization kinetics: Monitor chain propagation rates using real-time FTIR or Raman spectroscopy .

- Catalytic selectivity: Test chiral catalysts (e.g., organocatalysts or metal complexes) to achieve stereocontrol in fluorination reactions .

Contradictions and Data Gaps

- Isomer-specific toxicity: While highlights toxicity data gaps for heptafluoro-2-butene isomers, provides detailed thermodynamic data only for the cis-hexafluoro analog. Researchers must clarify isomer identity in experimental reports .

- Synthetic by-products: and describe conflicting by-product profiles depending on precursor halogenation. Systematic impurity mapping is critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.